6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of a class of chemicals known for their potential pharmacological activities, including anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a series of substitution reactions followed by hydrolysis. One common method includes the use of aryltrifluoroboronate salts, which are hydrolyzed in the presence of silica to yield the corresponding boronic acid derivatives . This method is efficient and allows for the preparation of a series of related compounds.
Chemical Reactions Analysis
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit hypoxia-inducing factors, thereby reducing tumor growth and metastasis . The compound’s boron-containing structure allows it to interact with various biological molecules, leading to its pharmacological effects.
Comparison with Similar Compounds
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-based heterocycles such as:
Benzo[c][1,2,5]oxadiazoles: These compounds also exhibit potent pharmacological activities, including anticancer properties.
Benzo[c][1,2,5]thiadiazoles: Similar to oxadiazoles, these compounds are studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-fluoro-1-hydroxy-4-nitro-3H-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO4/c9-4-1-6-5(3-14-8(6)11)7(2-4)10(12)13/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLPQBCGMMPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)[N+](=O)[O-])F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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